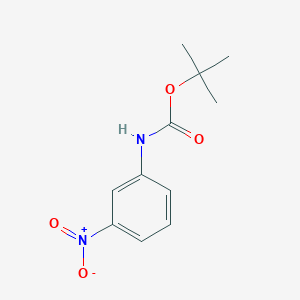

Tert-butyl 3-nitrophenylcarbamate

描述

Contextualization of Carbamate (B1207046) Derivatives in Advanced Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. The carbamate group is a critical structural motif in modern chemistry, finding extensive use in pharmaceuticals, agrochemicals, and polymers. nih.govnih.govresearchgate.net In the realm of advanced organic synthesis, carbamates are indispensable, primarily serving as highly effective protecting groups for amines. nih.gov The tert-butoxycarbonyl (Boc) group, a key feature of tert-butyl 3-nitrophenylcarbamate, is one of the most common amine-protecting groups due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

Structurally, the carbamate functionality is an amide-ester hybrid, which imparts good chemical and proteolytic stability. acs.org This stability, combined with the ability to participate in hydrogen bonding, makes carbamates valuable as peptide bond surrogates in medicinal chemistry, often enhancing a molecule's ability to permeate cell membranes. acs.org The synthesis of carbamates can be achieved through various methods, including rearrangements like the Curtius and Hofmann rearrangements, or more modern approaches utilizing carbon dioxide or phosgene (B1210022) derivatives. researchgate.netacs.org

Importance of Nitrophenylcarbamic Acid Derivatives in Contemporary Chemical Research

Nitrophenylcarbamic acid derivatives represent a specialized subclass of carbamates whose utility is enhanced by the presence of a nitro group on the aromatic ring. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. A primary application of these compounds in chemical research is their role as synthetic intermediates.

The nitro group can be readily reduced to an amino group, providing a strategic pathway to synthesize aminophenyl derivatives. For instance, research has shown the reduction of tert-butyl (2-nitrophenyl)carbamate to tert-butyl (2-aminophenyl)carbamate using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride. researchgate.netnih.gov This resulting aminophenylcarbamate is a valuable precursor for constructing more complex molecules, including those with potential anti-inflammatory activity. researchgate.netnih.gov The strategic placement of the nitro group (ortho, meta, or para) allows for the synthesis of specific isomers, which is crucial in the development of targeted therapeutics and other functional materials.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a versatile building block for creating more complex organic structures. Its chemical structure contains three key points of interest for synthetic modification: the carbamate nitrogen, the nitro group, and the aromatic ring.

One documented research trajectory involves the modification of the carbamate nitrogen. For example, this compound has been used as a starting material in N-alkylation reactions. In a specific synthesis, it was treated with sodium hydride to deprotonate the carbamate nitrogen, followed by the addition of methyl iodide to yield tert-butyl methyl(3-nitrophenyl)carbamate in high yield. chemicalbook.com This demonstrates its application as a substrate for introducing substituents onto the nitrogen atom.

A second, and more common, research trajectory involves the chemical reduction of the nitro group. Following the precedent set by related nitrophenylcarbamates, the 3-nitro group of this compound serves as a masked amino group. researchgate.netnih.gov Its reduction would lead to the formation of tert-butyl (3-aminophenyl)carbamate, a highly useful intermediate in medicinal chemistry and materials science. This diamine derivative, with one amine protected by a Boc group, allows for selective reactions at the free amino position, enabling the construction of complex molecules such as substituted amides or heterocyclic systems.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18437-64-4 bldpharm.com |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol cymitquimica.com |

| Appearance | Solid |

Table 2: Example Synthesis Utilizing this compound This table details the N-methylation of this compound. chemicalbook.com

| Reactant | Reagents | Product | Yield |

|---|

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 5-fluorouracil | C₄H₃FN₂O₂ |

| Acetaldehyde | C₂H₄O |

| Bambuterol | C₁₈H₂₉N₃O₅ |

| Capecitabine | C₁₅H₂₂FN₃O₆ |

| Carbon dioxide | CO₂ |

| Ferric chloride | FeCl₃ |

| Gabapentin enacarbil | C₁₆H₂₈N₂O₅ |

| Hydrazine hydrate | H₆N₂O |

| Indomethacin | C₁₉H₁₆ClNO₄ |

| Irinotecan | C₃₃H₃₈N₄O₆ |

| Isobutyric acid | C₄H₈O₂ |

| Methyl iodide | CH₃I |

| Sodium hydride | NaH |

| tert-Butyl (2-aminophenyl)carbamate | C₁₁H₁₆N₂O₂ |

| tert-Butyl (2-nitrophenyl)carbamate | C₁₁H₁₄N₂O₄ |

| tert-Butyl (3-aminophenyl)carbamate | C₁₁H₁₆N₂O₂ |

| This compound | C₁₁H₁₄N₂O₄ |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDQPYRGGSHYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441113 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-64-4 | |

| Record name | tertbutyl 3-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Nitrophenylcarbamate and Its Analogs

Boc Protection Strategies in Arylamine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. wikipedia.org The introduction of the Boc group onto an arylamine, such as 3-nitroaniline (B104315), is a critical step in the synthesis of tert-butyl 3-nitrophenylcarbamate.

Direct Carbamate (B1207046) Formation via Chloroformate Reagents

One of the classical methods for carbamate synthesis involves the reaction of an amine with a chloroformate. Reagents like isobutyl chloroformate can be used to activate a carboxylic acid, which then reacts with an amine to form an amide. A similar principle applies to the formation of carbamates where an alcohol (in the form of a chloroformate) reacts with an amine. google.com For instance, the reaction of an arylamine with tert-butyl chloroformate in the presence of a base would yield the corresponding tert-butyl arylcarbamate. While effective, the use of highly toxic phosgene (B1210022) or its derivatives like chloroformates necessitates careful handling and the use of less hazardous alternatives is often preferred. nih.gov

A general representation of this reaction is the coupling of an amine with an alkyl chloroformate in the presence of a base to neutralize the generated hydrochloric acid. The choice of base and solvent is crucial to optimize the reaction yield and minimize side products.

| Reagent | Substrate | Product | Notes |

| Isobutyl chloroformate | D-serine derivative and benzylamine | (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | Mixed anhydride (B1165640) coupling followed by reaction with amine. google.com |

| Alkyl or Aryl Chloroformates | Amines | Carbamates | General method often requiring a base like N-methylmorpholine. google.com |

Utilization of Di-tert-butyl Dicarbonate (B1257347) in Aryl Carbamate Synthesis

A more common and safer alternative to chloroformates for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org This reagent reacts with amines, including electron-deficient arylamines like 3-nitroaniline, to form the corresponding N-Boc derivative. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction. wikipedia.orgmychemblog.com

The synthesis of tert-butyl arylcarbamates, including those with electron-withdrawing groups like the nitro group, has been successfully achieved using Boc anhydride. For instance, the reaction of a substituted aniline (B41778) with di-tert-butyl dicarbonate under basic conditions provides the desired N-Boc protected arylamine in good yield. nih.gov The reaction conditions can be tuned by the choice of solvent and base to accommodate a variety of functional groups. organic-chemistry.org

| Amine Substrate | Reaction Conditions | Product | Yield | Reference |

| Pyrrolidine | (Boc)₂O, TEA, DCM, 0°C to RT | tert-butyl pyrrolidine-1-carboxylate | 100% | mychemblog.com |

| 3-Aminopropylene | (Boc)₂O, NaOH (aq), THF, 0°C | tert-butyl (prop-2-en-1-yl)carbamate | - | mychemblog.com |

| 4-Iodoaniline | (Boc)₂O, base | tert-butyl (4-iodophenyl)carbamate | 97.5% | nih.gov |

| 3-Chloroaniline | (Boc)₂O, base | tert-butyl (3-chlorophenyl)carbamate | 100% | nih.gov |

Indirect Synthetic Routes and Functional Group Interconversions

Indirect methods provide alternative pathways to this compound and its analogs, often involving the rearrangement of functional groups or the assembly of the carbamate scaffold from multiple components.

Acyl Azide (B81097) Intermediates and Curtius Rearrangement Pathways

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate. wikipedia.orgbyjus.com This method is particularly useful for the synthesis of carbamates from carboxylic acids. The process begins with the conversion of a carboxylic acid, such as 3-nitrobenzoic acid, into an acyl azide. This intermediate then undergoes rearrangement to form the corresponding isocyanate, which is subsequently trapped with tert-butanol (B103910) to yield this compound. nih.govnih.gov

The key advantages of the Curtius rearrangement are its broad substrate scope and the retention of stereochemistry at the migrating carbon center. nih.gov The isocyanate intermediate can be readily converted into a variety of amine derivatives, making this a versatile synthetic tool. nih.gov

| Starting Material | Key Intermediate | Final Product | Key Features |

| Carboxylic Acid | Acyl Azide | Primary Amine, Carbamate, or Urea | One-carbon degradation, retention of stereochemistry. wikipedia.orgnih.govorgoreview.com |

| α-Cyanoester | Acylhydrazine, Acyl Azide | Amino Acid | Known as the Darapsky degradation. wikipedia.org |

| Aminopyridinecarboxylic acid | Acyl Azide, Isocyanate | Cyclic Urea | Intramolecular cyclization. nih.gov |

Multi-Component Coupling Reactions for Carbamate Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like carbamates from simple starting materials in a single step. Several MCRs have been developed for the synthesis of aryl carbamates.

One such approach involves the palladium-catalyzed three-component coupling of an aryl halide, sodium cyanate (B1221674), and an alcohol. mit.edunih.govorganic-chemistry.org This method allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the desired carbamate. The use of aryl triflates as coupling partners can expand the substrate scope of this reaction. mit.eduorganic-chemistry.org

Another strategy is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method provides a direct route to carbamates under mild conditions.

| Catalyst System | Reactants | Product | Key Advantages |

| Palladium catalyst | Aryl halide/triflate, Sodium cyanate, Alcohol | N-Aryl carbamate | Broad substrate scope, in situ isocyanate generation. mit.edunih.govorganic-chemistry.org |

| Cesium carbonate / TBAI | Amine, Carbon dioxide, Alkyl halide | Carbamate | Mild reaction conditions, avoids N-alkylation side products. organic-chemistry.org |

| Copper(I) oxide / Ligand | Aryl bromide, Potassium cyanate, Secondary amine | N,N-disubstituted-N′-arylurea | Good to excellent yields for trisubstituted ureas. researchgate.net |

| Nickel/Photoredox dual catalysis | Organic halide, Sodium cyanate, Alcohol/Amine | Carbamate/Urea | Mild conditions, broad substrate scope. researchgate.net |

Sustainable and Green Chemistry Approaches in Carbamate Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of carbamate synthesis, this has led to the exploration of greener reagents, catalysts, and reaction conditions.

A major focus has been the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock, replacing hazardous reagents like phosgene. rsc.orgpsu.eduresearchgate.netsci-hub.se The direct synthesis of carbamates from amines, CO₂, and alcohols has been achieved using various catalytic systems. rsc.orgpsu.eduresearchgate.net For example, basic catalysts can promote the reaction of amines and alcohols with CO₂ under mild pressure. rsc.orgpsu.edu The combination of cerium(IV) oxide (CeO₂) and 2-cyanopyridine (B140075) has been shown to be effective for the synthesis of various carbamates, including N-arylcarbamates, from CO₂, amines, and alcohols. researchgate.net

The use of organocatalysts, such as triazabicyclodecene (TBD), also represents a green approach, avoiding the use of potentially toxic and expensive metal catalysts. TBD has been shown to effectively catalyze the reaction of cyclic organic carbonates with aromatic amines to produce N-aryl carbamates under mild conditions. nih.gov These methods align with the principles of green chemistry by improving atom economy, reducing waste, and utilizing renewable resources.

| Approach | Reagents/Catalysts | Product | Green Chemistry Principle |

| CO₂ Utilization | Amines, Alcohols, CO₂, Basic catalysts (e.g., Cs₂CO₃) | Carbamates | Use of a renewable and non-toxic C1 source. rsc.orgpsu.eduresearchgate.netsci-hub.se |

| CO₂ Utilization | Amines, Alcohols, CO₂, CeO₂/2-cyanopyridine | N-Arylcarbamates | High selectivity for desired products. researchgate.net |

| Organocatalysis | Cyclic carbonates, Aromatic amines, TBD | N-Arylcarbamates | Metal-free catalysis, mild reaction conditions. nih.gov |

Electrochemical Methods for Carbamate Formation

Electrochemical synthesis offers a green and controlled approach for forming carbamate linkages, often avoiding harsh reagents. This methodology can be applied to the formation of aryl carbamates through anodic oxidation. For instance, the electrochemical synthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate has been demonstrated, highlighting the potential of this technique. nih.gov In this process, a protected catechol is subjected to potentiostatic anodic oxidation in an acetonitrile (B52724) solution containing a fluoride (B91410) source like Et3N · 3HF. nih.gov The application of a potential facilitates the oxidation of the aromatic ring, enabling nucleophilic attack. nih.gov

A cyclic voltammogram can determine the oxidation potential of the precursor molecule. In a related study, the precursor for a fluorinated dicarbonate showed a significant increase in current at a threshold of 2.27 V, indicating anodic oxidation and subsequent fluorination. nih.gov The efficiency of such reactions is influenced by several factors, including precursor concentration, supporting electrolyte type, temperature, and the applied potential. nih.gov While not specifically detailed for this compound, the principle involves the electrochemical activation of an aromatic precursor for subsequent reaction with a carbamate source or, alternatively, the formation of the carbamate moiety itself through electrochemically driven reactions involving an amine and a carbon dioxide source. The precise control over the reaction via applied potential allows for high selectivity. cardiff.ac.uk

| Parameter | Condition/Value | Outcome | Reference |

| Precursor | 0.1 M di-tert-butyl-(4-(tert-butyl)-1,2-phenylene)-dicarbonate | Radiochemically pure product | nih.gov |

| Electrolyte | 0.033 M Et₃N · 3HF and 0.05 M NBu₄PF₆ in acetonitrile | Facilitated fluorination | nih.gov |

| Temperature | 0 °C | Optimized reaction condition | nih.gov |

| Duration | 1 hour | Decay corrected radiochemical yield of 8.9 ± 1.6% | nih.gov |

| Result | 4-[¹⁸F]fluoro-diboc-catechol | Specific activity up to 43 GBq/mmol | nih.gov |

Metal-Free Catalysis in Aryl Carbamate Production

The synthesis of N-aryl carbamates without transition metal catalysts represents a significant advancement towards more sustainable chemical processes. A prominent metal-free method involves the use of organocatalysts, such as the strong, non-nucleophilic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govscispace.com This approach facilitates the chemo- and site-selective reaction between aromatic amines and cyclic organic carbonates under mild, ambient conditions. nih.govscispace.com

The low nucleophilicity of aromatic amines typically poses a challenge for their reaction with carbonates, often requiring high temperatures. scispace.com However, TBD has been shown to effectively catalyze this transformation at room temperature, providing good to excellent yields of a wide variety of N-aryl carbamates. nih.govscispace.com The reaction mechanism, supported by computational studies, is believed to involve an effective proton-relay system mediated by the TBD catalyst, which overcomes the kinetic barrier of the reaction. scispace.com This methodology is operationally simple and scalable, making it a highly attractive route for producing compounds structurally similar to this compound, by reacting 3-nitroaniline with a suitable carbonate. scispace.com

| Catalyst | Substrates | Conditions | Yield | Reference |

| TBD (30 mol%) | Aniline, Propylene Carbonate | Room Temperature, 24h | 82% | scispace.com |

| TBD (30 mol%) | 4-Nitroaniline, Propylene Carbonate | Room Temperature, 24h | 85% | scispace.com |

| TBD (30 mol%) | 3-Nitroaniline, Propylene Carbonate | Room Temperature, 24h | 88% | scispace.com |

| TBD (30 mol%) | Aniline, Ethylene Carbonate | Room Temperature, 24h | 75% | scispace.com |

Derivatization and Functionalization Strategies Post-Synthesis

Chemoselective Reduction of the Nitro Group to Amino Functionality

The nitro group on the phenyl ring of this compound is a versatile functional handle that can be selectively reduced to an amino group, yielding tert-butyl 3-aminophenylcarbamate. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. msu.edu

Several methods achieve this chemoselective reduction while preserving the carbamate functionality.

Catalytic Hydrogenation: This is a common method using catalysts like palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. msu.edu

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for reducing aromatic nitro groups. youtube.com The reaction proceeds in two steps: reduction in the acidic medium, followed by neutralization with a base to obtain the free amine. youtube.com

Iron(III) Catalysis: A simple and bench-stable iron(III) catalyst with a silane (B1218182) can chemoselectively reduce nitro groups in the presence of other reactive functionalities like esters and amides, which is ideal for preserving the carbamate group. rsc.org

Enzymatic Reduction: Specific enzymes, such as the 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134, can catalyze the chemoselective reduction of aromatic nitro groups to the corresponding hydroxylamino or amino groups using NADPH as an electron donor. nih.govnih.gov This method offers high selectivity under mild, physiological conditions. nih.gov

| Reagent/Catalyst | Substrate Example | Key Features | Reference |

| Iron(III) chloride / Phenylsilane | Functionalized Nitroarenes | High chemoselectivity for nitro group over esters, amides, etc. | rsc.org |

| Tin (Sn) / HCl, then NaOH | Nitro-toluene | Two-step process involving acid reduction and basic workup. | youtube.com |

| 3-Nitrophenol Nitroreductase / NADPH | 2-Chloro-5-nitrophenol | Oxygen-insensitive, highly selective enzymatic reduction to hydroxylamino group. | nih.govnih.gov |

| H₂ / Catalyst | General Nitroarenes | Widely used industrial and lab-scale method. | msu.edu |

Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl group in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. masterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group, where the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by resonance. wikipedia.orgyoutube.com

In this compound, the nitro group is at the meta position relative to the carbamate group. While the carbamate itself is a deactivating group, the primary driver for SNAr is the nitro substituent. A suitable leaving group (like a halide) positioned ortho or para to the nitro group would be readily displaced by a nucleophile (e.g., alkoxides, amines, thiolates). masterorganicchemistry.comnih.gov For example, if an analog such as tert-butyl 4-chloro-3-nitrophenylcarbamate were synthesized, the chlorine atom would be activated for substitution by the para-nitro group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stable, negatively charged intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.comnih.gov

Oxidation Reactions on Substituted Phenyl Rings

While the phenyl ring of this compound itself is generally resistant to oxidation due to the presence of deactivating nitro and carbamate groups, its analogs bearing oxidizable substituents can undergo various transformations. The most common oxidation reaction on substituted phenyl rings involves the conversion of alkyl side-chains. msu.edulibretexts.org

If an analog of this compound contained an alkyl group (e.g., methyl, ethyl), this side-chain could be oxidized to a carboxylic acid using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.com A key requirement for this reaction is the presence of at least one benzylic hydrogen on the alkyl chain. libretexts.org If the benzylic position is fully substituted (e.g., a tert-butyl group), this oxidation does not occur. libretexts.org

Milder and more selective oxidizing agents can also be employed. For instance, manganese dioxide (MnO₂) can selectively oxidize a benzylic alcohol to a ketone or aldehyde without affecting other alkyl groups or alcohols further from the ring. youtube.com These oxidative strategies allow for further functionalization of the aromatic core, enabling the synthesis of a diverse range of derivatives from a common carbamate precursor.

Reaction Mechanisms and Mechanistic Investigations of Tert Butyl 3 Nitrophenylcarbamate Transformations

Elucidation of Electron-Donating and Withdrawing Group Effects on Aromatic Reactivity

The reactivity of the phenyl ring in tert-butyl 3-nitrophenylcarbamate is dictated by the electronic properties of its two substituents: the nitro group (-NO2) and the tert-butyl carbamate (B1207046) group (-NHCOOtBu).

Electron-Withdrawing Group (EWG): The Nitro Group The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. wikipedia.org This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. youtube.comucalgary.ca Consequently, reactions requiring the benzene (B151609) ring to act as a nucleophile, such as Friedel-Crafts alkylation or acylation, are substantially hindered. The nitro group directs incoming electrophiles to the meta position relative to itself. wikipedia.org

Conversely, this strong deactivation is key to enabling nucleophilic aromatic substitution (NAS) reactions. masterorganicchemistry.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, making the aromatic ring susceptible to attack by strong nucleophiles. masterorganicchemistry.commdpi.com

The bulky tert-butyl group on the carbamate introduces significant steric hindrance. stackexchange.com While the tert-butyl group itself is weakly electron-donating through induction, its primary role in this context is steric. stackexchange.com This bulk can hinder reactions at the adjacent nitrogen and may influence the rotational barrier of the C-N bond, affecting the planarity and resonance donation of the carbamate group. acs.org

Kinetic and Thermodynamic Studies of Carbamate-Related Reactions

While specific kinetic and thermodynamic data for this compound are not widely published, valuable insights can be drawn from studies of related compounds and reactions.

Deprotection of tert-butyl carbamates, a common transformation, often proceeds via an SN1-type mechanism. libretexts.org The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by the loss of the amine to form a tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene. The rate-determining step is the formation of the stable tertiary carbocation. rsc.org

Interactive Data Table: Kinetic Data for Carbamate Formation The table below presents kinetic data for the reaction of carbon dioxide with various amines, illustrating the influence of amine structure on reaction rates.

| Amine | pKa | Second-Order Rate Constant (k) at 20°C |

| Glycine | 9.78 | 63 M⁻¹s⁻¹ |

| Sarcosine | 10.01 | 300 M⁻¹s⁻¹ |

| Diethanolamine | 8.88 | 1200 M⁻¹s⁻¹ |

| Monoethanolamine | 9.50 | 4300 M⁻¹s⁻¹ |

| (Data adapted from relevant kinetic studies of amine-CO2 reactions) |

Thermodynamic Studies: Thermodynamic investigations into the hydrolysis of related nitrophenyl esters, such as 4-nitrophenyl acetate (B1210297), reveal that these reactions are typically exergonic, with the equilibrium lying far to the product side. nist.gov Calorimetric measurements have been used to determine the enthalpies of reaction for such hydrolyses. nist.gov Similarly, the hydrolysis of the carbamate linkage in this compound to yield 3-nitroaniline (B104315), tert-butanol (B103910) (which dehydrates to isobutylene), and carbon dioxide is expected to be thermodynamically favorable, particularly under acidic conditions which facilitate the breakdown of the tert-butyl group. nih.gov The standard Gibbs energies of formation for species involved in carbamate reactions have been calculated, allowing for the determination of apparent equilibrium constants under various conditions of pH and ionic strength. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial for controlling the synthesis and subsequent transformations of carbamates like this compound. Different catalysts are employed depending on the desired reaction.

Carbamate Synthesis: The synthesis of aromatic carbamates can be achieved through various catalytic methods:

Base Catalysis: Strong organic bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), can mediate carbamate formation from an amine and carbon dioxide. rsc.orgrsc.org Mechanistic studies indicate that the base deprotonates the amine as it attacks a molecule of CO2. rsc.org Cesium carbonate is another effective base used in three-component couplings of amines, CO2, and alkyl halides to form carbamates. acs.org

Metal Catalysis: Palladium-based catalysts are effective for the oxidative carbonylation of amines to carbamates. researchgate.netepa.gov These systems often show high conversion and selectivity. Lead compounds, such as lead(II) nitrate, have also been used to catalyze the methoxycarbonylation of amines with dimethyl carbonate. researchgate.net

Carbamate Cleavage (Deprotection): The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental reaction.

Acid Catalysis: This is the most common method. Strong acids like trifluoroacetic acid or hydrogen chloride are frequently used. acs.org Milder, environmentally benign options like aqueous phosphoric acid have also proven effective, offering good selectivity for tert-butyl carbamate cleavage in the presence of other acid-sensitive groups. nih.gov The mechanism involves protonation and subsequent formation of the stable tert-butyl cation. rsc.org

Interactive Data Table: Catalytic Systems for Carbamate Synthesis

| Catalyst System | Reactants | Reaction Type | Key Features |

| TMG (superbase) | Aniline (B41778) derivative, CO2 | Base-mediated carboxylation | Operates by deprotonating the amine nucleophile. rsc.orgrsc.org |

| PdCl2/ZrO2-SO3 | Aromatic amine, CO, Alcohol | Oxidative Carbonylation | High conversion and selectivity at elevated temperature and pressure. researchgate.net |

| NaI-Pd/C | Aniline, CO, O2, Methanol | Gas-Solid Phase Carbonylation | Higher reaction rate compared to slurry-phase synthesis. epa.gov |

| Cesium Carbonate / TBAI | Primary amine, CO2, Alkyl halide | One-pot three-component coupling | Efficient method for generating N-alkylated carbamates. acs.org |

| Sulfamic Acid | Amine, Dialkyl carbonate | Acid-catalyzed transesterification | Recyclable catalyst with high selectivity. researchgate.net |

Intramolecular Rearrangements and Cyclization Pathways Involving Carbamate Linkages

While direct reports on the intramolecular rearrangement of this compound are limited, analogous reactions in similar structures suggest potential pathways.

Fries-Type Rearrangement: The Fries rearrangement is the Lewis acid-catalyzed transformation of a phenyl ester into a mixture of ortho- and para-hydroxy aryl ketones. youtube.comdoubtnut.com By analogy, a phenyl carbamate could potentially undergo a similar intramolecular rearrangement. For this compound, treatment with a Lewis acid like aluminum chloride could theoretically induce migration of the carbamoyl (B1232498) group (-CO-NH-COOtBu, following an initial N-acylation, or a more direct rearrangement) from the nitrogen atom to the aromatic ring, yielding aminobenzophenone derivatives. The strong deactivating effect of the nitro group would likely influence the feasibility and regioselectivity of such a reaction.

Cyclization Pathways: Intramolecular cyclization reactions are plausible if a suitable reactive group is present elsewhere in the molecule. For instance, studies on O-allyl carbamates have demonstrated their ability to undergo enantioselective bromoaminocyclization, catalyzed by organocatalysts, to form functionalized oxazinanones. researchgate.net This highlights the capability of the carbamate nitrogen to act as an intramolecular nucleophile. If the tert-butyl group of this compound were replaced with a moiety containing a leaving group or an unsaturated bond, intramolecular cyclization onto the carbamate nitrogen or carbonyl carbon could be envisioned.

Another relevant transformation is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange under acidic conditions to form p-aminophenols. core.ac.uk This classic reaction underscores the propensity of N-substituted aromatic rings to undergo intramolecular rearrangements to form new C-N or C-O bonds.

Spectroscopic and Advanced Characterization Techniques in Research on Tert Butyl 3 Nitrophenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of tert-butyl 3-nitrophenylcarbamate offers a clear and diagnostic fingerprint of the hydrogen atoms present in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the distinct chemical environments of the protons lead to a set of well-resolved signals.

The protons of the tert-butyl group, being chemically equivalent, give rise to a sharp singlet peak at approximately 1.54 ppm. bldpharm.com This signal's integration value corresponds to nine protons, confirming the presence of the tert-butoxycarbonyl (Boc) protecting group. The proton attached to the nitrogen atom of the carbamate (B1207046) linkage typically appears as a broad singlet around 6.72 ppm, with its broadness attributable to quadrupole effects of the nitrogen atom and potential hydrogen bonding. bldpharm.com

The aromatic protons on the 3-nitrophenyl ring exhibit a more complex splitting pattern due to their coupling with adjacent protons. A singlet is observed at 8.30 ppm, which can be assigned to the proton at the C2 position, situated between the nitro and carbamate groups. bldpharm.com A doublet appearing at approximately 7.88 ppm (J = 9 Hz) corresponds to the proton at the C4 position, while another doublet at 7.68 ppm (J = 3 Hz) is assigned to the proton at the C6 position. bldpharm.com A triplet at 7.44 ppm (J = 9 Hz) is characteristic of the proton at the C5 position. bldpharm.com The coupling constants (J values) provide valuable information about the relative positions of these aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 8.30 | s | - | Ar-H (C2-H) |

| 7.88 | d | 9 | Ar-H (C4-H) |

| 7.68 | d | 3 | Ar-H (C6-H) |

| 7.44 | t | 9 | Ar-H (C5-H) |

| 6.72 | bs | - | N-H |

| 1.54 | s | - | -C(CH₃)₃ |

s: singlet, d: doublet, t: triplet, bs: broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed view of the carbon skeleton of this compound. The chemical shift of each carbon atom is indicative of its electronic environment.

The carbonyl carbon of the carbamate group is typically observed as a singlet at approximately 152.40 ppm. bldpharm.com The quaternary carbon of the tert-butyl group appears at around 81.80 ppm, while the methyl carbons of this group resonate at a much higher field, around 28.50 ppm. bldpharm.com

The aromatic carbons of the 3-nitrophenyl ring display distinct signals in the downfield region of the spectrum. The carbon atom bearing the nitro group (C3) is found at approximately 149.20 ppm. bldpharm.com The carbon attached to the carbamate nitrogen (C1) resonates at about 139.90 ppm. bldpharm.com The remaining aromatic carbons appear at 129.90 ppm (C5), 124.10 ppm (C4), 117.80 ppm (C6), and 113.40 ppm (C2). bldpharm.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 152.40 | C=O |

| 149.20 | C-NO₂ |

| 139.90 | C-N |

| 129.90 | Ar-C |

| 124.10 | Ar-C |

| 117.80 | Ar-C |

| 113.40 | Ar-C |

| 81.80 | -C(CH₃)₃ |

| 28.50 | -C(CH₃)₃ |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the molecular weight of this compound is 238.24 g/mol , the expected m/z value for the protonated molecule would be approximately 239.25. The observation of this ion is a strong confirmation of the compound's molecular mass. Further fragmentation of this parent ion can provide additional structural details.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₄N₂O₄), the exact mass can be calculated and compared with the experimentally determined mass. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound.

For this compound, the FT-IR spectrum would exhibit a series of characteristic absorption bands. A prominent absorption band is expected in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate is typically observed as a sharp peak in the range of 3300-3500 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, which typically appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed in the 2850-3100 cm⁻¹ region. Finally, the C-O stretching of the ester group within the carbamate will have a characteristic absorption in the 1250-1000 cm⁻¹ region. The collective presence and specific positions of these bands provide strong evidence for the structure of this compound. A supporting information document has confirmed that the compound was characterized by IR spectroscopy, corroborating the expected presence of these functional groups. rsc.org

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed techniques.

HPLC is a highly sensitive and quantitative technique used to determine the purity of this compound. Commercial suppliers often specify a purity of at least 98% as determined by HPLC. cymitquimica.com In a typical analytical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the nitrophenyl chromophore absorbs strongly in the UV region.

For the purification of this compound on a larger scale, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate the compound of interest from reaction byproducts and starting materials. The principles are the same as analytical HPLC, but the goal is isolation rather than quantification.

Table 2: Illustrative HPLC Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Setting |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Thin-layer chromatography is a rapid, cost-effective, and convenient method for monitoring the progress of chemical reactions, such as the synthesis of this compound. A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). chemistryhall.comlibretexts.org

Table 3: General TLC Procedure for Reaction Monitoring

| Step | Description |

| Plate Preparation | A line is lightly drawn with a pencil ~1 cm from the bottom of a silica gel plate. chemistryhall.comlibretexts.org |

| Spotting | A dilute solution of the sample is spotted on the line using a capillary tube. chemistryhall.comlibretexts.org |

| Development | The plate is placed in a closed chamber with an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level must be below the spotted line. libretexts.org |

| Visualization | After the solvent front nears the top, the plate is removed, the solvent front marked, and the plate is dried. Spots are typically visualized under a UV lamp (254 nm). umass.edu |

| Analysis | The Rf value for each spot is calculated to identify products and remaining starting materials. youtube.com |

Advanced Analytical Techniques for Solid-State and Morphological Investigations

For a deeper understanding of the material properties of this compound in its solid state, more advanced techniques such as X-ray diffraction and X-ray photoelectron spectroscopy are utilized.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, one can determine the unit cell dimensions, space group, and precise atomic coordinates.

X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. thermofisher.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element from which they were emitted. thermofisher.com

An XPS analysis of this compound would provide the elemental ratios of carbon, nitrogen, and oxygen on the sample surface. Furthermore, high-resolution scans of the C 1s, N 1s, and O 1s regions would offer information about the chemical bonding environments. For example, the C 1s spectrum could be deconvoluted to show separate peaks for the carbon atoms in the tert-butyl group, the aromatic ring, and the carbonyl group. The N 1s spectrum would be expected to show distinct signals for the nitrogen in the carbamate group and the nitro group, confirming the chemical integrity of the molecule's surface.

Table 4: Expected Elements and Core-Level Binding Energies for XPS Analysis

| Element | Core Level | Expected Chemical Groups |

| Carbon (C) | 1s | C-C (tert-butyl), C-H (aromatic), C-N, C=O |

| Nitrogen (N) | 1s | N-H (carbamate), N-O (nitro) |

| Oxygen (O) | 1s | O=C (carbonyl), O-N (nitro) |

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, detailed information about the internal structure, or microstructure, of materials at the nanoscale. In the context of crystalline organic compounds like this compound, TEM can be employed to visualize the morphology, crystal habit, and the presence of any defects or dislocations within the crystal lattice.

Research utilizing TEM for the analysis of this compound would typically involve the preparation of a very thin sample, often by dispersing the crystalline powder onto a TEM grid. The electron beam passes through this thin specimen, and the resulting image provides a two-dimensional projection of the sample's internal structure.

Detailed research findings from TEM analysis could reveal the predominant crystal shapes, such as needle-like, plate-like, or prismatic morphologies. Furthermore, high-resolution TEM (HRTEM) can even resolve the crystallographic planes within a single crystal, offering insights into the packing of molecules. While specific published TEM studies on this compound are not widespread, analysis of related nitroaromatic compounds suggests that researchers would be looking for features like grain boundaries in polycrystalline samples and any amorphous regions that might be present. The presence and nature of such features can significantly influence the bulk properties of the material, including its thermal stability and dissolution characteristics.

Table 1: Potential Microstructural Features of this compound Observable by TEM

| Feature | Description | Significance |

| Crystal Morphology | The overall shape and size of the individual crystals (e.g., acicular, tabular). | Influences bulk properties like flowability and packing density. |

| Crystallinity | The degree of structural order in the solid; distinguishes between crystalline and amorphous regions. | Affects physical stability, solubility, and melting point. |

| Lattice Fringes | Ordered lines in HRTEM images corresponding to the spacing between atomic planes in the crystal lattice. | Provides direct evidence of the crystalline nature and allows for the measurement of lattice parameters. |

| Crystal Defects | Imperfections in the crystal structure, such as dislocations, stacking faults, or vacancies. | Can impact the mechanical and electronic properties of the material. |

| Nanoparticle Size/Shape | If prepared in a nanoparticulate form, TEM determines the size distribution and morphology. | Crucial for applications in areas like drug delivery or energetic materials. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. For organic molecules like this compound, this technique is particularly useful for probing electronic transitions, primarily those involving π electrons in conjugated systems. The chromophores within the molecule—the nitro group (-NO₂) and the benzene (B151609) ring—are what give rise to its characteristic UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to different electronic transitions. The primary transitions of interest are π→π* and n→π* transitions. The benzene ring and the nitro group constitute a conjugated system, which lowers the energy required for the π→π* transition, shifting its absorption maximum (λ_max) to longer wavelengths. The non-bonding electrons on the oxygen atoms of the nitro group and the carbamate nitrogen can undergo n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. libretexts.orgshivajicollege.ac.in

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n→π* transition is often observed due to the stabilization of the non-bonding orbitals. Conversely, the π→π* transition may exhibit a red shift (bathochromic shift) in polar solvents. libretexts.org

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Notes |

| π→π | 250-280 | 5,000 - 15,000 | This is an allowed transition and therefore has a high intensity. It arises from the conjugated system of the nitrophenyl group. The exact position can be influenced by solvent effects. libretexts.org |

| n→π | 320-360 | 100 - 1,000 | This is a symmetry-forbidden transition, resulting in a much lower intensity. It is associated with the non-bonding electrons of the nitro and carbamate groups. libretexts.orgshivajicollege.ac.in |

Thermal Analysis Techniques for Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and decomposition behavior of compounds like this compound. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose and the mass loss associated with each decomposition step. The decomposition is likely to proceed via the loss of the tert-butyl group, followed by the breakdown of the carbamate linkage and the nitroaromatic core. The residue at the end of the analysis provides information about the amount of non-volatile material left after decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would show endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. The melting point is a key indicator of purity. The enthalpy of fusion can also be determined from the melting peak. The exothermic decomposition events provide information on the energy released during the breakdown of the molecule.

By combining TGA and DSC, a comprehensive thermal profile of this compound can be established. netzsch.com For instance, a mass loss in the TGA curve occurring at the same temperature as an endothermic peak in the DSC curve would likely indicate a melting process followed immediately by decomposition. Studies on similar nitroaromatic compounds have shown that the thermal stability can be influenced by the position of the nitro group on the aromatic ring. researchgate.net

Table 3: Illustrative Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Typical Value/Observation | Significance |

| DSC | Melting Point (T_m) | An endothermic peak, for example, around 95-105 °C. | A sharp melting peak indicates a high degree of purity. |

| DSC | Decomposition (T_d) | An exothermic event, often starting above 150 °C. | Indicates the onset of thermal decomposition and the release of energy. |

| TGA | Onset of Decomposition | The temperature at which significant mass loss begins, corresponding to the DSC decomposition temperature. | Defines the upper limit of the compound's thermal stability. |

| TGA | Mass Loss Steps | Multiple steps may be observed, potentially corresponding to the loss of the tert-butyl group and then the nitro group. | Provides insights into the decomposition mechanism and the fragments lost at different temperatures. |

| TGA | Final Residue | The percentage of mass remaining at the end of the experiment (e.g., at 600 °C). | Indicates the amount of non-volatile decomposition products. |

Computational Chemistry and Theoretical Studies of Tert Butyl 3 Nitrophenylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can predict a wide range of molecular attributes, from electronic distribution to reactivity, without the need for empirical data.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method that has become a standard tool for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For tert-butyl 3-nitrophenylcarbamate, DFT calculations, often employing basis sets like B3LYP/6-31G*, can elucidate the influence of the nitro and carbamate (B1207046) groups on the aromatic ring.

The nitro group is a strong electron-withdrawing group, which significantly affects the electron distribution of the phenyl ring. This is expected to lower the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, in particular, indicates a greater susceptibility of the molecule to nucleophilic attack. The tert-butoxycarbonyl group, while sterically bulky, has a more complex electronic effect, involving both inductive and resonance contributions.

DFT calculations can provide precise values for these orbital energies, the HOMO-LUMO gap, and other electronic descriptors. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally correlates with higher reactivity. In a study on nitrophenols, DFT calculations were used to analyze their electronic structure and photochemistry. For other nitroaromatic compounds, DFT has been employed to explore trends in bond strengths and predict their potential for decomposition. rsc.orgresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.5 | -2.8 | 4.7 | 4.5 |

| 3-Nitrophenol (B1666305) | -7.2 | -2.5 | 4.7 | 4.3 |

| tert-Butyl phenylcarbamate | -6.5 | -1.0 | 5.5 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential.

For this compound, the MEP map is expected to show a significant region of negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbamate. These regions are prone to electrophilic attack. Conversely, a region of positive potential (typically colored blue) is anticipated around the hydrogen atoms of the amine and potentially above the phenyl ring, influenced by the electron-withdrawing nitro group. tandfonline.comresearchgate.net This positive region indicates sites susceptible to nucleophilic attack. Studies on other nitroaromatic compounds have shown a strong correlation between the positive electrostatic potentials and their sensitivity. researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational stability, and intermolecular interactions.

Analysis of Molecular Flexibility and Conformational Stability

The structure of this compound contains several rotatable bonds, particularly within the carbamate linkage and around the tert-butyl group. This allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

A key aspect to investigate would be the relative orientation of the phenyl ring, the nitro group, and the carbamate moiety. The bulky tert-butyl group can impose significant steric hindrance, influencing the preferred conformations. A conformational analysis of a Boc-carbamate monomer revealed that steric interactions and hydrogen bonding play a crucial role in stabilizing specific conformations. chemrxiv.org

Investigations of Intermolecular Interactions and Binding Affinities

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, including solvents or biological macromolecules like proteins. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions.

Furthermore, if this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to study its binding mode and affinity within the enzyme's active site. Such simulations can provide detailed information about the specific amino acid residues involved in the interaction and the stability of the resulting complex. nih.govtandfonline.comnih.gov For instance, studies on carbamate-based inhibitors of acetylcholinesterase have utilized MD simulations to understand their binding mechanisms. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are readily available, the principles of QSAR can be applied to predict its potential activities based on its structural features.

A QSAR model is built using a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to reactivity and interaction with biological targets. |

| Steric | Molecular Weight, Molar Refractivity | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular connectivity and branching. |

Note: This table provides examples of descriptor classes and their relevance in QSAR modeling.

By calculating these descriptors for this compound and inputting them into existing QSAR models for related compounds, it would be possible to generate a preliminary prediction of its potential biological activity. However, it is crucial to note that the accuracy of such a prediction would depend on the applicability domain of the chosen QSAR model.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a powerful computational approach to correlate the biological activity of a series of compounds with their 3D physicochemical properties. This method is instrumental in drug design and lead optimization, providing insights into the structural requirements for enhanced biological activity.

Although no specific 3D-QSAR models for this compound have been published, the methodology has been successfully applied to other carbamate derivatives. nih.govresearchgate.netnih.gov These studies typically involve the following steps:

Dataset Selection and Alignment: A series of structurally similar compounds with a range of biological activities (e.g., enzyme inhibition, receptor binding affinity) are selected. A common structural scaffold is identified, and the molecules are aligned accordingly. For a hypothetical 3D-QSAR study of this compound analogues, the carbamate core would likely serve as the alignment template.

Generation of Molecular Fields: The aligned molecules are placed in a 3D grid, and interaction fields (steric and electrostatic) are calculated at each grid point using a probe atom. These fields represent the potential interactions with a hypothetical receptor active site.

Statistical Analysis: Partial Least Squares (PLS) analysis is commonly employed to derive a mathematical relationship between the variations in the molecular fields and the observed biological activities. This results in a QSAR equation and contour maps that visualize the regions where specific properties are favorable or unfavorable for activity.

For instance, a hypothetical 3D-QSAR study on a series of nitrophenylcarbamate derivatives might reveal that increased steric bulk at a particular position on the phenyl ring is detrimental to activity, while positive electrostatic potential in another region enhances it. Such findings are invaluable for guiding the synthesis of new, more potent analogues.

Table 1: Illustrative Data for a Hypothetical 3D-QSAR Study of this compound Analogues

| Compound | Scaffold | R-Group | Biological Activity (IC₅₀, nM) | Steric Field Contribution | Electrostatic Field Contribution |

| This compound | Phenylcarbamate | 3-NO₂ | Hypothetical Value | Calculated Value | Calculated Value |

| Analogue 1 | Phenylcarbamate | 4-NO₂ | Hypothetical Value | Calculated Value | Calculated Value |

| Analogue 2 | Phenylcarbamate | 2-NO₂ | Hypothetical Value | Calculated Value | Calculated Value |

| Analogue 3 | Phenylcarbamate | 3-Cl | Hypothetical Value | Calculated Value | Calculated Value |

| Analogue 4 | Phenylcarbamate | 3-CH₃ | Hypothetical Value | Calculated Value | Calculated Value |

This table is for illustrative purposes to show the type of data that would be generated in a 3D-QSAR study. The values are hypothetical.

In Silico Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using a docking program, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For this compound, the nitro group could potentially form hydrogen bonds with donor residues in a binding pocket, or engage in electrostatic interactions. The bulky tert-butyl group would likely favor hydrophobic pockets. The carbamate moiety itself is capable of forming hydrogen bonds through its N-H and C=O groups.

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |

| Nitro (O) | Serine (OH) | Hydrogen Bond | Hypothetical Value |

| Carbamate (C=O) | Arginine (NH) | Hydrogen Bond | Hypothetical Value |

| Carbamate (N-H) | Aspartate (C=O) | Hydrogen Bond | Hypothetical Value |

| tert-Butyl | Leucine, Valine | Hydrophobic Interaction | Hypothetical Value |

| Phenyl Ring | Phenylalanine | π-π Stacking | Hypothetical Value |

This table presents a hypothetical interaction profile to illustrate the output of a molecular docking study.

Theoretical Mechanistic Elucidations of Chemical Transformations

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

The chemical transformations of this compound could be studied using methods like Density Functional Theory (DFT). While specific theoretical studies on this compound are lacking, the general reactivity of nitroaromatic compounds and carbamates has been investigated. mdpi.commdpi.comacs.org

One important reaction of carbamates is their hydrolysis. A theoretical study of the base-catalyzed hydrolysis of this compound would likely investigate the stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the 3-nitrophenoxide leaving group. The calculations would aim to determine the activation energies for each step and to characterize the geometry of the transition states. The electron-withdrawing nature of the nitro group is expected to make the 3-nitrophenoxide a better leaving group compared to an unsubstituted phenoxide, thus facilitating the reaction.

Another area of interest could be the reduction of the nitro group. Theoretical calculations could explore the mechanism of this reduction under various conditions, providing insights into the intermediates and the thermodynamics of the process. The strong electron-withdrawing properties of the nitro group are known to influence the reactivity of the entire molecule. mdpi.com

Strategic Applications in Organic Synthesis and Chemical Biology Research

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The structural features of tert-butyl 3-nitrophenylcarbamate make it a valuable intermediate in the synthesis of fine chemicals. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the Boc-protected amine provides a stable, yet easily removable, handle for directing reactions and building molecular complexity.

Building Blocks for Complex Molecular Architectures and Scaffolds

This compound serves as a crucial starting material for the synthesis of more elaborate molecular structures. A key transformation is its reduction to tert-butyl (3-aminophenyl)carbamate, also known as N-Boc-m-phenylenediamine. This resulting compound, with its two differentially protected amino groups, is a valuable building block for a variety of complex molecules. For instance, N-Boc-m-phenylenediamine is utilized in the preparation of substituted pyrrole-2-carboxamides and pyrimidine (B1678525) derivatives, which are important scaffolds in medicinal chemistry.

The general synthesis of N-Boc-m-phenylenediamine from this compound is outlined below:

| Reactant | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Methanol | N-Boc-m-phenylenediamine |

This transformation highlights the utility of this compound as a precursor to symmetrically and asymmetrically substituted phenylenediamine derivatives, which are foundational components in the construction of diverse molecular architectures.

Precursors for Active Pharmaceutical Ingredient (API) Research

The application of this compound as a precursor in the synthesis of APIs is a significant area of its utility. Its role has been documented in the synthesis of potent inhibitors of tyrosine kinases, a class of enzymes that are important targets in cancer therapy. In one patented synthesis, this compound is used as a starting material in a multi-step sequence to generate a key intermediate for a Bruton's tyrosine kinase (Btk) inhibitor. googleapis.com

The initial step in this synthesis involves the alkylation of the carbamate (B1207046) nitrogen, demonstrating how the Boc-protected amine can be further modified to build the desired molecular framework. googleapis.com This example underscores the importance of this compound in providing a readily available and functionalized aromatic ring system for the construction of complex and biologically active molecules.

| Starting Material | Reaction | Intermediate |

| This compound | Alkylation with an appropriate electrophile | N-alkylated-N-Boc-3-nitroaniline derivative |

Applications in the Development of Specialty Chemicals and Advanced Materials

While the primary documented applications of this compound are in the pharmaceutical and fine chemical sectors, its structural motifs suggest potential for use in the development of specialty chemicals and advanced materials. Chemical suppliers often categorize it as a "material building block," indicating its potential for incorporation into larger polymeric structures or functional materials. The presence of the aromatic ring and the potential for conversion of the nitro group into various other functionalities could allow for its use in the synthesis of novel dyes, polymers with specific electronic properties, or other advanced materials. However, detailed research findings in this area are not extensively documented in publicly available literature.

Protective Group Chemistry in Multi-Step Organic Syntheses

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This compound is a prime example of a molecule where this protecting group is strategically employed.

Chemoselective Protection of Amine Functionalities

The Boc group in this compound provides chemoselective protection of one of the two potential amino groups on the 3-nitroaniline (B104315) scaffold. This protection is crucial in multi-step syntheses where one amino group needs to remain masked while other transformations are carried out on the molecule. The Boc group is inert to many reagents, including nucleophiles and bases, allowing for selective reactions at other sites, such as the nitro group or the aromatic ring. This chemoselectivity is fundamental to its role as a versatile synthetic intermediate.

Orthogonal Deprotection Strategies in Complex Synthetic Routes

An essential aspect of protective group chemistry is the ability to deprotect different functional groups under distinct conditions, a concept known as orthogonality. The Boc group is a key player in such strategies. It is stable to basic conditions used to remove other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, and it is also stable to catalytic hydrogenation conditions that might be used to reduce the nitro group.

The deprotection of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. This provides a clear and selective method for unmasking the amine functionality when required.

Common Deprotection Conditions for the Boc Group:

| Reagent | Solvent |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | Dioxane or Methanol |

This orthogonal nature allows synthetic chemists to precisely control the sequence of reactions in the construction of complex molecules, making this compound and other Boc-protected compounds invaluable tools in modern organic synthesis.

Research Tools in Chemical Biology and Mechanistic Studies

The application of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. While direct and extensive research on this compound in these areas is not widely documented, the principles governing the use of related nitrophenyl carbamates provide a strong framework for understanding its potential utility.

Investigations into Enzyme Inhibition Mechanisms as Molecular Probes

Nitrophenyl carbamates, as a class of compounds, are recognized for their utility as active-site-specific reagents, particularly for serine proteases and other hydrolases. nih.gov These enzymes play crucial roles in a multitude of physiological processes, and understanding their mechanisms is vital for drug development.

The general mechanism by which nitrophenyl carbamates inhibit serine hydrolases involves the carbamate acting as a pseudo-substrate. The serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, followed by the displacement of the nitrophenolate ion and the formation of a stable, carbamoylated enzyme. nih.gov This covalent modification of the active site serine effectively inhibits the enzyme.

The structure of the carbamate, including the nature of the substituent on the nitrogen and the position of the nitro group on the phenyl ring, significantly influences its reactivity and selectivity towards different enzymes. The tert-butyl group in this compound would be expected to introduce significant steric bulk, which could influence its binding affinity and specificity for the active sites of various enzymes.

Studies on Protein-Ligand Interactions in Biochemical Pathways

The study of protein-ligand interactions is fundamental to understanding biochemical pathways and for the rational design of therapeutic agents. Carbamate-containing molecules are frequently employed in these studies due to their ability to mimic peptide bonds and participate in hydrogen bonding interactions. nih.gov

While there is a lack of specific studies detailing the use of this compound for mapping protein-ligand interactions, the general principles of using carbamate-based probes are well-established. These probes can be designed with reporter groups, such as fluorophores, to enable the detection and characterization of binding events. acs.orgresearchgate.netresearchgate.net The carbamate moiety itself can be part of a molecule designed to bind to a specific protein target, and the interactions can be studied using various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The development of activity-based protein profiling (ABPP) has provided powerful tools for studying enzyme function directly in complex biological systems. nih.gov Carbamates with appropriate leaving groups and reporter tags have been developed as activity-based probes to covalently label the active sites of specific enzymes, allowing for their identification and the assessment of their activity levels in native biological contexts. nih.gov Although not specifically documented for this compound, this approach highlights a potential application for this class of compounds.

Exploration of Structure-Reactivity Relationships within Carbamate Derivatives

The chemical reactivity of carbamates is a key determinant of their utility in both organic synthesis and as biological probes. The electronic and steric properties of the substituents on the carbamate nitrogen and the oxygen of the ester group have a profound impact on their stability and reactivity.

The carbamate functional group can be considered a hybrid of an amide and an ester, and its stability is influenced by resonance delocalization of the nitrogen lone pair electrons. nih.gov The nature of the leaving group is a critical factor in the reactivity of carbamates as acylating agents. The p-nitrophenyl group, for instance, is a good leaving group, making p-nitrophenyl carbamates effective reagents for the carbamoylation of nucleophiles. nih.govacs.org

Structure-activity relationship (SAR) studies on insecticidal carbamates have shown that their biological activity is closely linked to their structural complementarity to the active site of acetylcholinesterase. nih.gov These studies analyze how variations in the carbamate structure affect their inhibitory potency.

For this compound, the key structural features influencing its reactivity include:

The Tert-butyl Group: This bulky group provides steric hindrance around the nitrogen atom, which can influence the rate of both chemical and enzymatic reactions.